molecular formula C24H38O5 B1249249 Vitetrifolin D

Vitetrifolin D

Cat. No.: B1249249
M. Wt: 406.6 g/mol
InChI Key: JSGVRMXIAILPPO-FWPWNEHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vitetrifolin D is a labdane diterpenoid that is isolated from the fruits of Vitex trifolia L and Vitex negundo. It has a role as a plant metabolite, an antineoplastic agent and an apoptosis inducer. It is a labdane diterpenoid, an acetate ester, a tertiary alcohol, a carbobicyclic compound and an olefinic compound.

Scientific Research Applications

Metabolism Studies

Vitetrifolin D, a pharmacologically active molecule from Vitex agnus-castus, has been studied for its metabolism in liver cell fractions. Using HPLC-DAD-QTOF-MS and HPLC-SPE-NMR, researchers identified 27 phase I and phase II metabolites in vitro. This study highlighted the use of advanced analytical methodologies for successful in vitro metabolism studies, particularly when substance availability is limited (Sturm et al., 2021).

Chemical Structure Elucidation

Four new halimane-type diterpenes, including vitetrifolins D-G, were isolated from the fruit of Vitex trifolia. Their structures were determined using spectroscopic data and chemical evidence, contributing to the understanding of the chemical diversity in Vitex species (Ono et al., 2001).

Cancer Cell Growth Inhibition

Research on Vitex negundo indicated that this compound, among other compounds, exhibited cytotoxicity against cancer cell lines where hedgehog (Hh) signaling was aberrantly activated. This compound specifically inhibited GLI1 transcriptional activity and disrupted GLI1 binding on its DNA binding domain, suggesting its potential as a naturally occurring inhibitor in cancer treatment (Arai et al., 2013).

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

[(1S,2R,3S,4R)-1-acetyloxy-4-(3-hydroxy-3-methylpent-4-enyl)-3,4,8,8-tetramethyl-1,2,3,5,6,7-hexahydronaphthalen-2-yl] acetate

InChI

InChI=1S/C24H38O5/c1-9-23(7,27)13-14-24(8)15(2)20(28-16(3)25)21(29-17(4)26)19-18(24)11-10-12-22(19,5)6/h9,15,20-21,27H,1,10-14H2,2-8H3/t15-,20-,21+,23?,24-/m1/s1

InChI Key

JSGVRMXIAILPPO-FWPWNEHFSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C2=C([C@]1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C2=C(C1(C)CCC(C)(C=C)O)CCCC2(C)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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